molecular formula C10H8ClNO B6294285 5-(3-chloro-5-methylphenyl)oxazole CAS No. 2022688-02-2

5-(3-chloro-5-methylphenyl)oxazole

Cat. No.: B6294285
CAS No.: 2022688-02-2
M. Wt: 193.63 g/mol
InChI Key: MRKDRJCTFQCQOA-UHFFFAOYSA-N
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Description

5-(3-chloro-5-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-5-methylphenyl)oxazole can be achieved through several methods. One common approach is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-5-methylphenyl)oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted oxazole compounds.

Mechanism of Action

The mechanism of action of 5-(3-chloro-5-methylphenyl)oxazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

5-(3-chloro-5-methylphenyl)oxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.

Properties

IUPAC Name

5-(3-chloro-5-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKDRJCTFQCQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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